
2-thio PAF
Overview
Description
2-Thio PAF (1-O-hexadecyl-2-deoxy-2-thio-S-acetyl-sn-glyceryl-3-phosphorylcholine) is a synthetic isosteric analog of platelet-activating factor (PAF), a potent lipid mediator involved in inflammation and immune responses. The key structural modification in this compound is the replacement of the oxygen atom in the phosphocholine head group with a sulfur atom at the sn-2 position . This substitution alters its biochemical interactions, particularly with PAF receptors and hydrolytic enzymes like PAF acetylhydrolases (PAF-AHs).
This compound is widely utilized as a substrate in colorimetric assays to measure PAF-AH activity, leveraging the release of free thiols upon hydrolysis of its acetyl thioester bond. The liberated thiols are detected using Ellman’s reagent (5,5′-dithio-bis-2-nitrobenzoic acid, DTNB), which produces a measurable absorbance at 412 nm . Its specificity for PAF-AHs makes it a critical tool in studying enzyme kinetics, inhibitor screening, and pathological conditions such as cardiovascular diseases and bacterial infections .
Preparation Methods
Synthetic Strategies for 2-Thio PAF
Core Structural Features and Retrosynthetic Analysis
This compound (1-hexadecyl-2-thioacetyl-2-deoxy-sn-glycero-3-phosphocholine) comprises three critical regions:
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Hexadecyl ether at the sn-1 position for lipid membrane integration.
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Thioacetyl group at the sn-2 position, enabling enzymatic assays via thiol detection.
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Phosphocholine moiety at the sn-3 position for solubility and receptor interactions .
Retrosynthetically, the molecule can be divided into three fragments:
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Glycerol backbone : Derived from enantiomerically pure glycidol esters to ensure sn-3 stereochemistry.
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Thioacetyl introduction : Achieved via nucleophilic ring-opening of epoxides with thiolacetic acid.
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Phosphocholine assembly : Constructed through phosphorylation and quaternization of the terminal hydroxyl .
Preparation of Chiral Glycidol Esters
The synthesis begins with (R)-glycidol, a chiral epoxide, which is protected at the sn-3 hydroxyl group to prevent undesired reactions. A common approach involves:
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Acylation : Treatment of (R)-glycidol with palmitoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP), yields (R)-glycidol palmitate .
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Epoxide activation : The glycidol ester’s epoxide ring is highly reactive, enabling nucleophilic attack by thiols at the sn-2 position.
Thioacetyl Group Introduction
The thioacetyl moiety is introduced via ring-opening of the glycidol ester’s epoxide:
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Nucleophilic attack : (R)-glycidol palmitate reacts with thiolacetic acid (HS-Ac) in hexane at 20°C, selectively opening the epoxide to form 1-palmitoyl-2-thioacetyl-sn-glycerol .
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Isomerization control : The thioester’s susceptibility to S→O acyl migration is mitigated by avoiding polar solvents like pyridine, which promote isomerization via six-membered transition states .
Phosphocholine Moiety Assembly
The sn-3 hydroxyl is phosphorylated and quaternized to form the phosphocholine head:
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Phosphorylation : Reaction with 2-bromoethyl dichlorophosphate in tetrahydrofuran (THF) yields the phosphatidic acid derivative.
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Quaternization : Treatment with trimethylamine in methanol converts the phosphate to phosphocholine, completing the structure .
Purification and Characterization
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Column chromatography : Silica gel chromatography with chloroform/methanol/water (65:25:4) isolates this compound from byproducts .
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Analytical verification : Nuclear magnetic resonance (NMR) confirms the sn-1 hexadecyl (δ 3.4–3.6 ppm, triplet), sn-2 thioacetyl (δ 2.3 ppm, singlet), and sn-3 phosphocholine (δ 3.2 ppm, singlet) . Mass spectrometry (MS) validates the molecular ion at m/z 539.749 [M+H]⁺ .
Key Challenges and Optimization
Stereochemical Integrity
Maintaining the sn-3 configuration is critical for biological activity. Using enantiopure (R)-glycidol ensures correct stereochemistry, while racemic starting materials yield inactive diastereomers .
Thioester Stability
The thioacetyl group is prone to hydrolysis under acidic or basic conditions. Synthesis must avoid aqueous media post-thioacetylation, and final products are stored in anhydrous ethanol at -20°C .
Scalability and Yield
Early methods reported yields of 18% over ten steps , but optimization has improved efficiency:
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Microwave-assisted synthesis : Reduces reaction times for phosphorylation and quaternization.
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Flow chemistry : Enhances reproducibility in epoxide ring-opening steps .
Analytical Data and Quality Control
Physicochemical Properties
Property | Value |
---|---|
Molecular formula | C₂₆H₅₄NO₆PS |
Molecular weight | 539.749 g/mol |
LogP | 4.76 |
Solubility | Ethanol, chloroform |
Storage conditions | -20°C in anhydrous ethanol |
Spectroscopic Characterization
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¹H NMR (CDCl₃) : δ 5.2 (m, 1H, glycerol CH), 3.6 (t, 2H, hexadecyl OCH₂), 3.2 (s, 9H, N(CH₃)₃), 2.3 (s, 3H, SCH₂CO) .
Applications in PAF Acetylhydrolase Assays
Assay Workflow Using this compound
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Substrate preparation : this compound is dissolved in HEPES buffer (pH 7.4) to 400 μM, sonicated for lipid dispersion .
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Enzymatic hydrolysis : PAF-AH cleaves the thioacetyl group, releasing free thiols detectable via Ellman’s reagent (DTNB) at 412 nm .
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Kinetic analysis : The linear increase in absorbance (ε = 14,150 M⁻¹cm⁻¹) correlates with enzyme activity .
Advantages Over Native PAF
Chemical Reactions Analysis
Chemical Reactions of 2-Thio-PAF
2-Thio-PAF undergoes various chemical reactions due to the presence of the thioester bond. These reactions include oxidation, reduction, and substitution.
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Oxidation: The thioester bond can be oxidized to form sulfoxides or sulfones under specific conditions. Common reagents for this reaction include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
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Reduction: The thioester bond can be reduced to form thiols using reducing agents such as lithium aluminum hydride in anhydrous ether.
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Substitution: The acetyl group can be substituted with other acyl groups using acylation reagents, such as acyl chlorides or anhydrides, in the presence of a base like pyridine.
Reaction | Reagents and Conditions | Major Products |
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Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent | Sulfoxides, sulfones |
Reduction | Lithium aluminum hydride in anhydrous ether | Thiols |
Substitution | Acyl chlorides or anhydrides in the presence of a base such as pyridine | Various acyl derivatives |
Role in Enzymatic Assays
2-Thio-PAF is used as a substrate in enzymatic assays to study the activity of PAF acetylhydrolases (PAF-AH) and lysophospholipases. Specifically, it is utilized in assays that measure the hydrolysis of the acetyl thioester bond by PAF-AH .
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Hydrolysis by PAF Acetylhydrolase (PAF-AH): PAF-AH catalyzes the hydrolysis of the acetyl thioester bond of 2-thio-PAF, yielding a free thiol . This reaction is commonly used in colorimetric assays where the free thiol reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman’s Reagent, to produce a colored compound that can be measured spectrophotometrically .
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Mechanism of Action in Assays: Upon hydrolysis of the acetyl thioester bond at the sn-2 position by PAF-AH, free thiols are detected using 5,5’-dithio-bis-(2-nitrobenzoic acid) (DTNB) or Ellman’s Reagent .
Comparison with Similar Compounds
2-Thio-PAF is distinct due to the thioester bond at the sn-2 position. Similar compounds include PAF C-18, PAF C-16, and Lyso-PAF.
Compound | Description |
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PAF C-18 | Contains an acetyl group at the sn-2 position |
PAF C-16 | PAF analog with a different acyl group at the sn-2 position |
Lyso-PAF | Lacks the acetyl group at the sn-2 position, making it a precursor to PAF |
Detection Methods
The degradation of 2-thio-PAF can be monitored to measure PAF-AH activity . Spectrophotometric methods, such as measuring absorbance at 414 nm, are commonly used to quantify the reaction .
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Colorimetric Assay: In a colorimetric assay, 2-thio PAF at various concentrations is mixed with a source of PAF-AH, and the reaction is initiated by adding DTNB. The absorbance at 414 nm is recorded to determine the initial rates of hydrolysis .
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Neutralization Assays: 2-thio-PAF is utilized to measure the neutralization of PAF acetylhydrolase activity by specific antibodies .
Biological Activity and Significance
2-Thio-PAF functions as a phospholipid activator, influencing cell survival, inflammation, and oxidative stress. Its thioacetyl group enhances its stability and bioactivity compared to other phospholipids. PAF-AH type-II hydrolyzes 2-thio-PAF, producing lyso-PAF and acetate, thereby regulating PAF levels involved in inflammatory responses and other pathways .
Scientific Research Applications
Enzymatic Assays
2-thio PAF is commonly utilized as a substrate in assays to measure the activity of specific enzymes, particularly PAF acetylhydrolase (PAF-AH) and lipoprotein-associated phospholipase A2 (Lp-PLA2).
PAF-AH Activity Measurement
PAF-AH hydrolyzes the acetyl thioester bond in this compound, releasing free thiols. This reaction can be quantitatively measured using colorimetric assays, where the change in absorbance correlates with enzyme activity.
Assay Type | Enzyme | Substrate | Measurement Method |
---|---|---|---|
Colorimetric Assay | PAF-AH | This compound | Absorbance at 414 nm using spectrophotometry |
Thin Layer Chromatography | Secreted Esterase | This compound | Migration rate comparison with standards |
In a study examining the hydrolysis of this compound by secreted esterase from Group A Streptococcus, it was demonstrated that this enzyme effectively hydrolyzes this compound similar to human plasma PAF-AH, indicating its potential role in bacterial evasion mechanisms .
Lp-PLA2 Activity Measurement
The activity of Lp-PLA2 can also be assessed using this compound as a substrate. This enzyme is involved in lipid metabolism and inflammation, making it a target for cardiovascular disease research.
Study | Findings |
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Measurement of serum Lp-PLA2 activity using this compound showed significant correlation with cardiovascular risk factors . |
Biological Research
In addition to its use in enzymatic assays, this compound has been investigated for its biological effects, particularly concerning inflammation and platelet activation.
Inflammation Studies
Research has shown that treatment with compounds that enhance PAF-AH activity can mitigate inflammation induced by this compound. For instance, a study involving Class A CpG oligonucleotides demonstrated that they could rescue mice from septic shock induced by PAF through increased PAF-AH activity .
Case Study: Sepsis and Inflammation
In a controlled experiment, mice treated with CpG-A1585 exhibited reduced mortality from PAF-induced septic shock compared to untreated controls. The increase in serum PAF-AH activity correlated with decreased fibrin deposition and improved survival rates, highlighting the therapeutic potential of modulating PAF pathways .
Clinical Applications
The implications of this compound extend into clinical settings where it may serve as a biomarker or therapeutic target.
Cardiovascular Research
Studies have utilized this compound to evaluate Lp-PLA2 activity in various populations, including those with HIV and cardiovascular risk factors. The findings suggest that elevated Lp-PLA2 activity is associated with increased risk for cardiovascular events .
Mechanism of Action
2-Thio-platelet activating factor exerts its effects by binding to platelet activating factor receptors, particularly subtype 1 (PAF-R1). Upon binding, it activates downstream intracellular signaling cascades, leading to various biological responses such as platelet aggregation and immune cell activation . The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and the release of intracellular calcium .
Comparison with Similar Compounds
Structural and Functional Analogues
Native PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine)
- Substrate Affinity : PAF has a higher Km (19 μM) compared to 2-thio PAF (10 μM) in bovine liver PAF-AH preparations, suggesting stronger binding of this compound to certain enzyme isoforms .
- Receptor Interaction : Unlike PAF, this compound exhibits attenuated or altered receptor activation, making it less potent in inducing inflammatory responses but valuable for studying receptor-ligand dynamics .
1-Myristoyl-2-(4-Nitrophenylsuccinyl)phosphatidylcholine
- Specificity: This substrate is hydrolyzed exclusively by plasma-type PAF-AH (Lp-PLA2), whereas this compound is hydrolyzed by both intracellular and plasma isoforms.
Assay Performance Metrics
Sensitivity and Dynamic Range
- This compound : Colorimetric assays using this compound have a sensitivity range of 20–200 nmol/min/mL , suitable for most clinical samples but inadequate for low-activity scenarios (e.g., pediatric plasma or inactivating PLA2G7A mutations) .
- Radiometric Assays : These methods detect activity as low as 1–5 nmol/min/mL , making them superior for studies requiring high sensitivity .
Precision
- Intra- and inter-assay coefficients of variation (CVs) for this compound-based kits are 6.1% and 9.8% , respectively, comparable to other commercial substrates .
Cost and Throughput
Key Research Findings and Limitations
- Advantages of this compound: Enables rapid, non-radioactive measurement of PAF-AH activity . Distinguishes between intracellular and plasma PAF-AH isoforms .
- Limitations :
Biological Activity
2-Thio PAF (Platelet-Activating Factor) is a phospholipid derivative that has garnered attention due to its biological activities, particularly in the context of inflammation and platelet aggregation. This article synthesizes current research findings on the biological activity of this compound, highlighting its enzymatic interactions, effects on cellular processes, and potential therapeutic implications.
Chemical Structure and Properties
This compound is a thioester derivative of PAF, characterized by the substitution of the acetyl group with a thioacetyl group. This modification enhances its stability and alters its interaction with various enzymes, particularly PAF-acetylhydrolases (PAF-AHs).
Hydrolysis by PAF-AH
PAF-AH enzymes play a crucial role in the metabolism of PAF and its analogs. Research indicates that this compound can serve as a substrate for these enzymes, facilitating the hydrolysis process. The hydrolysis rate of this compound has been measured using various assays, including colorimetric methods that monitor absorbance changes at 414 nm due to the formation of free sulfhydryl groups .
Table 1: Enzymatic Activity of PAF-AH on this compound
Enzyme Source | Hydrolysis Rate (µM/min) | Reference |
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SlaA (GAS) | Barely detectable | |
Human Plasma | Specific activity measured using commercial kit | |
Bacterial Extracts | Variable rates depending on concentration |
Platelet Aggregation
This compound has been shown to influence platelet aggregation significantly. A study demonstrated that supplementation with plant extracts could reduce platelet aggregation induced by PAF, suggesting that this compound might modulate this response through competitive inhibition .
Inflammation and Immune Response
The biological activity of this compound extends to its role in mediating inflammatory responses. It has been implicated in neutrophil activation and recruitment during immune responses. The ability of this compound to act as a chemoattractant for immune cells highlights its potential impact on inflammatory diseases .
Clinical Implications
A randomized controlled trial investigated the effects of dietary supplements on platelet function related to this compound. Results indicated that specific plant extracts not only reduced platelet aggregation but also enhanced the catabolism of PAF, suggesting a protective role against thrombotic events .
Atherogenic Properties
Another study examined the atherogenic properties of LDL particles in patients undergoing treatment with antiretroviral therapy. The levels of Lp-PLA2 activity were assessed using this compound as a substrate, linking elevated enzyme activity with increased cardiovascular risk factors .
Future Directions
Research into the biological activity of this compound is still evolving. Future studies should focus on:
- Mechanistic Insights : Understanding how structural modifications affect its interaction with various receptors and enzymes.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in managing inflammatory diseases and cardiovascular conditions.
- Comparative Studies : Evaluating the biological activity of this compound against other phospholipid derivatives to determine relative efficacy.
Q & A
Basic Research Questions
Q. What standardized assays are used to measure PAF acetylhydrolase (PAF-AH) activity with 2-thio PAF, and how are they validated?
- Methodological Answer : The most common assay employs this compound as a substrate, where hydrolysis of its acetyl thioester bond releases free thiols detectable via colorimetric reaction with DTNB (5,5’-dithio-bis-(2-nitrobenzoic acid)). Validation involves comparing enzyme kinetics (e.g., Vmax, Km) against known controls like human plasma PAF-AH. Ensure reproducibility by triplicate measurements and inclusion of negative controls (e.g., substrate-only and enzyme-inhibited samples) .
Q. How does the structure of this compound influence its role as a substrate for PAF-AH?
- Methodological Answer : The sn-2 thioester group in this compound mimics the natural ester bond in PAF, enabling selective hydrolysis by PAF-AH. Structural analogs (e.g., 2-O-ethyl PAF C-16) with modified sn-2 groups can be used to study enzyme specificity. Comparative kinetic studies and molecular docking simulations help elucidate binding affinity and catalytic efficiency differences .
Q. What are the primary sources of this compound for in vitro studies, and how is purity ensured?
- Methodological Answer : this compound is typically synthesized via esterification of lyso-PAF with thioacetyl chloride. Purity (>98%) is verified using HPLC and mass spectrometry. Researchers should request Certificates of Analysis (CoA) from suppliers and validate purity in-house via thin-layer chromatography (TLC) before critical experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory effects of compounds on PAF-AH using this compound-based assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or interference from thiol-reactive compounds. To address this:
- Use orthogonal assays (e.g., radiometric or fluorometric methods) for cross-validation.
- Conduct dose-response curves under standardized conditions and account for non-specific thiol interactions via control experiments with DTNB alone.
- Apply statistical models (e.g., Monte Carlo simulations) to quantify uncertainty in PAF-AH activity measurements .
Q. What strategies optimize this compound-based assays for high-throughput screening of PAF-AH inhibitors?
- Methodological Answer :
- Miniaturize assays to 384-well plates and automate liquid handling to reduce reagent use.
- Pre-incubate inhibitors with PAF-AH to distinguish competitive vs. non-competitive inhibition.
- Use Z’-factor analysis to validate assay robustness and minimize false positives/negatives.
- Integrate machine learning to prioritize hit compounds based on structural features and inhibition kinetics .
Q. How can this compound be leveraged to study the role of PAF-AH in inflammatory pathways beyond canonical lipid metabolism?
- Methodological Answer :
- Combine this compound hydrolysis assays with transcriptomic/proteomic profiling in cell models (e.g., macrophages) to identify downstream signaling nodes.
- Use CRISPR-Cas9-edited PAF-AH knockout models to isolate enzymatic vs. non-enzymatic roles in inflammation.
- Correlate enzymatic activity data with functional readouts (e.g., cytokine release) using multivariate regression analysis .
Q. What experimental designs mitigate confounding factors when analyzing this compound stability in biological matrices?
- Methodological Answer :
- Assess stability under varying pH, temperature, and oxidative conditions via accelerated degradation studies.
- Use stabilizers (e.g., EDTA for metal chelation) in sample buffers.
- Quantify degradation products via LC-MS/MS and incorporate stability data into pharmacokinetic models .
Q. Methodological Resources
- Data Analysis : For kinetic modeling, use tools like GraphPad Prism or R packages (e.g.,
drc
for dose-response curves). Reference statistical frameworks from factor analysis (e.g., Principal Axis Factoring) to handle multi-variable datasets . - Experimental Replication : Follow guidelines for detailed method reporting (e.g., Beilstein Journal standards for compound characterization and assay protocols) .
Properties
IUPAC Name |
2-[(2-acetylsulfanyl-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZOKNKENLFTE-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55NO6PS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557796 | |
Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96801-55-7 | |
Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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